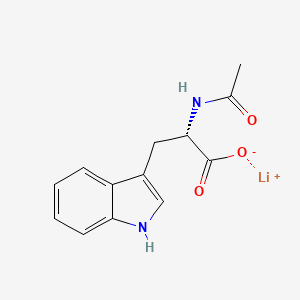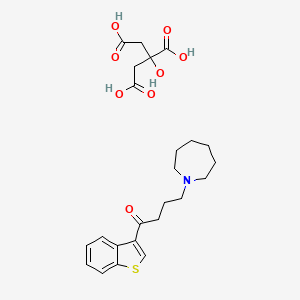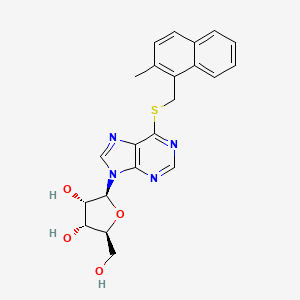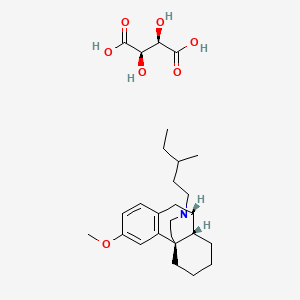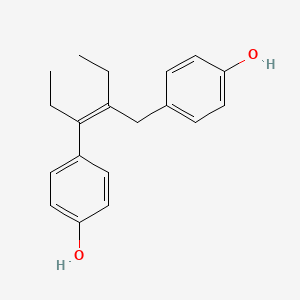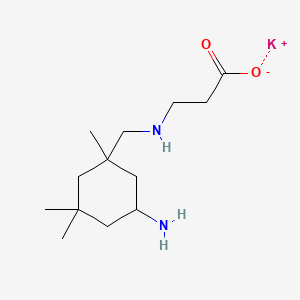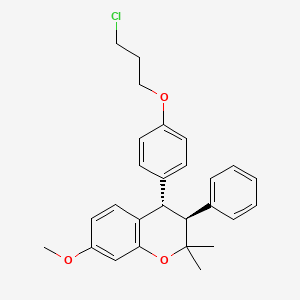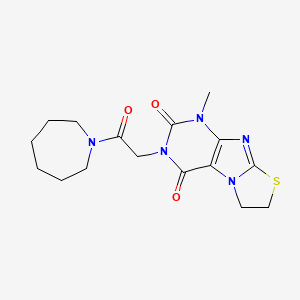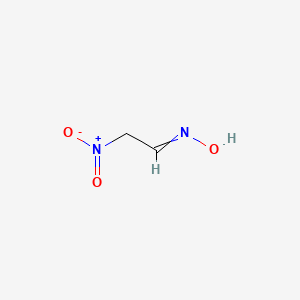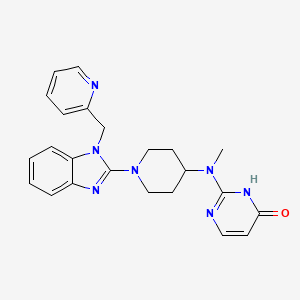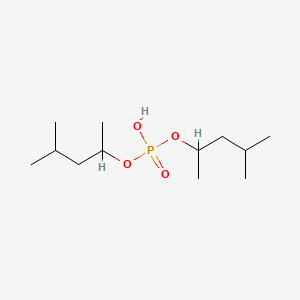
Di(1,3-dimethylbutyl) hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di(1,3-dimethylbutyl) hydrogen phosphate is an organic phosphate compound with the chemical formula C12H27O4P and a molecular weight of 266.314141 g/mol . This compound is known for its unique structure, which includes a phosphate group bonded to a 1,3-dimethylbutyl group, making it a valuable compound in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di(1,3-dimethylbutyl) hydrogen phosphate typically involves the reaction of 1,3-dimethylbutanol with phosphoric acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
1,3-dimethylbutanol+phosphoric acid→di(1,3-dimethylbutyl) hydrogen phosphate+water
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to maintain optimal conditions, ensuring high yield and purity of the product. The final product is then purified through distillation or crystallization processes.
Chemical Reactions Analysis
Types of Reactions
Di(1,3-dimethylbutyl) hydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The phosphate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Reagents like and are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives , while substitution reactions can produce various alkyl or acyl phosphates .
Scientific Research Applications
Di(1,3-dimethylbutyl) hydrogen phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of phosphate metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of flame retardants, plasticizers, and lubricants.
Mechanism of Action
The mechanism of action of di(1,3-dimethylbutyl) hydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors . The phosphate group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. The pathways involved in its action include phosphate metabolism and signal transduction .
Comparison with Similar Compounds
Similar Compounds
- Diethyl hydrogen phosphate
- Dimethyl hydrogen phosphate
- Dibutyl hydrogen phosphate
Comparison
Di(1,3-dimethylbutyl) hydrogen phosphate is unique due to its 1,3-dimethylbutyl group , which imparts specific chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity , solubility , and biological activity , making it suitable for specialized applications.
Properties
CAS No. |
84196-07-6 |
|---|---|
Molecular Formula |
C12H27O4P |
Molecular Weight |
266.31 g/mol |
IUPAC Name |
bis(4-methylpentan-2-yl) hydrogen phosphate |
InChI |
InChI=1S/C12H27O4P/c1-9(2)7-11(5)15-17(13,14)16-12(6)8-10(3)4/h9-12H,7-8H2,1-6H3,(H,13,14) |
InChI Key |
YGTBMOOSDOYPEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)OP(=O)(O)OC(C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


